Isoquinoline, 1-chloro-4-(trifluoromethyl)-

Heterocyclic Chemistry Reaction Selectivity Fluorine Chemistry

Using non-fluorinated isoquinoline analogs risks failed couplings and poor metabolic stability. This C-1 chloro, C-4 trifluoromethyl building block solves that with orthogonal reactivity and enhanced ADME properties. Key outcomes: 1) C-1 Cl enables Pd-catalyzed cross-coupling for diverse pharmacophore attachment. 2) C-4 CF3 increases lipophilicity and resists oxidative metabolism. 3) 19F NMR reporter capability for probe development. Ideal for CNS & agrochemical SAR libraries.

Molecular Formula C10H5ClF3N
Molecular Weight 231.60 g/mol
Cat. No. B12962932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline, 1-chloro-4-(trifluoromethyl)-
Molecular FormulaC10H5ClF3N
Molecular Weight231.60 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN=C2Cl)C(F)(F)F
InChIInChI=1S/C10H5ClF3N/c11-9-7-4-2-1-3-6(7)8(5-15-9)10(12,13)14/h1-5H
InChIKeySASSYLAPZNCNTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-4-(trifluoromethyl)isoquinoline: Strategic C-1 Building Block


Isoquinoline, 1-chloro-4-(trifluoromethyl)- (CAS 435278-05-0, MW 231.60, C10H5ClF3N) is a halogenated heteroaromatic building block characterized by the strategic juxtaposition of a nucleophilically displaceable C-1 chlorine atom and an electron-withdrawing, metabolically stabilizing C-4 trifluoromethyl (-CF3) substituent . This specific 1,4-substitution pattern on the isoquinoline core enables orthogonal synthetic strategies, where the C-1 chloride serves as a primary handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the -CF3 group profoundly modulates both the electronic environment of the heterocycle and the physicochemical properties of derived compounds . Unlike unsubstituted or differently substituted isoquinoline analogs, the presence of the C-4 trifluoromethyl group imposes distinct steric and electronic constraints on ring-forming reactions and significantly enhances the metabolic robustness of downstream molecules [1].

1-Chloro-4-(trifluoromethyl)isoquinoline vs. Generic Analogs


Simple replacement of Isoquinoline, 1-chloro-4-(trifluoromethyl)- with unsubstituted 1-chloroisoquinoline or other chloroisoquinoline isomers (e.g., C-3 or C-5 substituted) carries high risk of synthetic failure due to profound differences in reactivity, regioselectivity, and final product properties [1]. The electron-withdrawing -CF3 group at the C-4 position exerts a substantial influence on the electron density of the heteroaromatic ring, directly altering the rate and site-selectivity of both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions compared to non-fluorinated analogs . Furthermore, for applications in medicinal chemistry or agrochemical development, the presence of the trifluoromethyl group is not a trivial modification; it confers significantly enhanced lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic profiles . Therefore, substituting this compound with a less functionalized analog compromises both the immediate synthetic outcome and the downstream developability of the target molecule.

Performance Evidence for 1-Chloro-4-(trifluoromethyl)isoquinoline


CF3 Alters Pictet-Gams Reaction Pathway

The introduction of a C-4 trifluoromethyl group onto an isoquinoline precursor fundamentally alters the outcome of the Pictet-Gams ring closure reaction compared to non-fluorinated analogs. Under standard Pictet-Gams conditions (POCl3, toluene, 95°C), a non-fluorinated N-acyl-2-hydroxyarylethylamine would be expected to cyclize directly to an isoquinoline. However, the presence of the CF3 group redirects the pathway, forming a 2-oxazoline intermediate (3) instead of the expected isoquinoline (4) [1]. This 2-oxazoline intermediate proved resistant to conversion to the isoquinoline even under vigorous conditions (P2O5, boiling decalin), necessitating a modified synthetic route via an N-acyl-2-methoxy precursor to successfully access 4-(trifluoromethyl)isoquinolines [2]. This demonstrates that the CF3 group exerts a controlling influence on the reaction mechanism.

Heterocyclic Chemistry Reaction Selectivity Fluorine Chemistry

Electronic Effects on C-1 Reactivity

The electronic environment of the chlorine atom in 1-chloroisoquinoline, and by extension its reactivity, is directly quantifiable by 13C NMR Substituent Chemical Shift (SCS) effects. For the parent 1-chloroisoquinoline, the chlorine substitution induces a 1.1 ppm upfield shift on the adjacent alpha carbon [1]. While direct SCS data for the 4-trifluoromethyl analog is not available in this source, the data establishes a baseline for the unsubstituted system. The addition of the strong electron-withdrawing C-4 trifluoromethyl group in Isoquinoline, 1-chloro-4-(trifluoromethyl)- is expected to significantly alter this electronic environment, further modifying the SCS effect and the polarization of the C-Cl bond, thereby enhancing its electrophilicity and potential for nucleophilic displacement or oxidative addition in cross-coupling reactions compared to the parent compound . This alteration is not observed in analogs with different substitution patterns.

Spectroscopic Characterization Electronic Effects Nucleophilic Aromatic Substitution

Enhanced Lipophilicity and Metabolic Stability

The presence of the trifluoromethyl (-CF3) group in Isoquinoline, 1-chloro-4-(trifluoromethyl)- confers quantifiably different physicochemical properties compared to non-fluorinated isoquinoline analogs. The -CF3 group is well-established to significantly increase a molecule's lipophilicity (often measured by calculated logP) and metabolic stability, as it is resistant to oxidative degradation pathways common in vivo . This substitution pattern enhances the potential for improved membrane permeability and bioavailability in derived biologically active compounds relative to their non-fluorinated or less-fluorinated counterparts. This property is a key driver for its selection in medicinal chemistry programs over simpler analogs like 1-chloroisoquinoline.

Medicinal Chemistry ADME Properties Drug Design

Key Intermediate in Sequential Cross-Coupling

The 1-chloroisoquinoline core, exemplified by derivatives of this compound, has been successfully and repeatedly employed in high-yielding, sequential palladium-catalyzed Suzuki cross-coupling reactions to construct complex tridentate ligands for asymmetric catalysis [1]. This demonstrates the viability of the C-1 chloride as a reliable and efficient leaving group for C-C bond formation under mild conditions. While a direct quantitative comparison of yields between Isoquinoline, 1-chloro-4-(trifluoromethyl)- and a non-fluorinated analog in an identical reaction is not provided, the successful execution of successive Suzuki couplings on isoquinoline scaffolds establishes this class of chloroarene as a competent and versatile electrophilic partner in modern synthetic methodology [2].

Organic Synthesis Suzuki Coupling Palladium Catalysis

1-Chloro-4-(trifluoromethyl)isoquinoline Applications


Medicinal Chemistry: Metabolically Stable Scaffold

This compound is ideally suited as a key building block in the synthesis of novel drug candidates, particularly in therapeutic areas where CNS penetration or extended half-life is desired. The C-4 trifluoromethyl group enhances lipophilicity and confers resistance to oxidative metabolism, while the C-1 chloride provides a versatile attachment point for introducing diverse pharmacophores . This allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of the isoquinoline core while maintaining favorable ADME properties, a clear advantage over using non-fluorinated isoquinoline starting materials [1].

Chemical Biology: 19F NMR Probes for Target ID

The orthogonal reactivity of Isoquinoline, 1-chloro-4-(trifluoromethyl)- makes it a valuable precursor for creating bifunctional chemical probes. The C-1 chlorine atom can be used in a first step to install a linker or an affinity tag (e.g., biotin) via cross-coupling . The presence of the trifluoromethyl group serves as a sensitive 19F NMR reporter for monitoring probe binding or conformational changes in a complex biological environment, providing a distinct analytical handle absent in non-fluorinated analogs.

Agrochemical Discovery: Crop Protection Agents

In the development of new crop protection agents, the incorporation of fluorine is a common strategy to improve potency and environmental stability. The trifluoromethyl group in this compound provides these benefits, while the C-1 chlorine allows for the attachment of diverse active moieties through robust palladium-catalyzed cross-coupling reactions . Using this pre-functionalized isoquinoline core can accelerate the synthesis of libraries of analogs for screening against agricultural pests and pathogens, offering a direct route to molecules with enhanced field performance characteristics compared to their non-fluorinated counterparts.

Materials Science: n-Type Semiconductor Precursor

The electron-withdrawing nature of the trifluoromethyl group, combined with the planar aromatic isoquinoline core, makes this compound a promising starting material for the synthesis of n-type organic semiconductors or electron-transport materials. The C-1 chloride can be polymerized or coupled with other aromatic units to create extended pi-conjugated systems with lowered LUMO energy levels . This property is distinct from electron-rich isoquinoline analogs and can be leveraged to design materials for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

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